8-iso PGE1 vs. 8-iso PGE2 vs. PGE2: Differential EP3-Mediated Inhibition of Acetylcholine Release in Guinea Pig Trachea
In a direct head-to-head comparison in guinea pig tracheal preparations, 8-iso PGE1, 8-iso PGE2, PGE2, and the selective EP3 agonist sulprostone were evaluated for their ability to inhibit electrical field stimulation (EFS)-evoked acetylcholine (ACh) release. At a concentration of 1 µM, 8-iso PGE1 produced 39.5% inhibition of ACh release, whereas 8-iso PGE2 produced 53.9% inhibition, sulprostone produced 61.2% inhibition, and PGE2 produced 59.9% inhibition [1]. All four compounds acted via the EP3 receptor subtype, as confirmed by blockade with the selective EP3 antagonist L-798,106 (10 µM) [2].
| Evidence Dimension | Inhibition of EFS-evoked [³H]ACh release from parasympathetic nerves |
|---|---|
| Target Compound Data | 8-iso PGE1: 39.5% inhibition at 1 µM |
| Comparator Or Baseline | 8-iso PGE2: 53.9% inhibition; PGE2: 59.9% inhibition; Sulprostone: 61.2% inhibition (all at 1 µM) |
| Quantified Difference | 8-iso PGE1 is ~27% less efficacious than 8-iso PGE2 and ~34% less efficacious than PGE2 at 1 µM |
| Conditions | Guinea pig isolated trachea; electrical field stimulation (EFS); [³H]ACh release assay; 1 µM compound concentration |
Why This Matters
Investigators studying EP3-mediated neuromodulation must account for the lower efficacy of 8-iso PGE1 relative to 8-iso PGE2 and PGE2; data cannot be extrapolated between these isoprostane/prostaglandin species without quantitative adjustment.
- [1] Clarke DL, Belvisi MG, Patel HJ, et al. E-Ring 8-isoprostanes inhibit ACh release from parasympathetic nerves innervating guinea-pig trachea through agonism of prostanoid receptors of the EP3-subtype. Br J Pharmacol. 2004;141(4):600-609. View Source
- [2] Clarke DL, Belvisi MG, Patel HJ, et al. E-Ring 8-isoprostanes inhibit ACh release from parasympathetic nerves innervating guinea-pig trachea through agonism of prostanoid receptors of the EP3-subtype. Br J Pharmacol. 2004;141(4):600-609. View Source
